molecular formula C10H16O2 B1204395 Sebacil CAS No. 96-01-5

Sebacil

Cat. No.: B1204395
CAS No.: 96-01-5
M. Wt: 168.23 g/mol
InChI Key: HLPUHEJQIIHQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sebacil, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96-01-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclodecane-1,2-dione

InChI

InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10(9)12/h1-8H2

InChI Key

HLPUHEJQIIHQDF-UHFFFAOYSA-N

SMILES

C1CCCCC(=O)C(=O)CCC1

Canonical SMILES

C1CCCCC(=O)C(=O)CCC1

melting_point

40.5 °C

96-01-5

Synonyms

Bay 77488
Baythion
phenylglyoxylonitrile oxime O,O-diethylphosphorothioate
phoxim
Sebacil
Sebacil Pour-on
Valekson
Valexon

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.